1-O-(4-Coumaroyl)-beta-D-glucose

Vue d'ensemble

Description

1-O-(4-Coumaroyl)-beta-D-glucose is a naturally occurring compound found in various plants. It is a type of hydroxycinnamic acid ester, specifically a conjugate of 4-coumaric acid and glucose. This compound is known for its antioxidant properties and plays a significant role in plant metabolism and defense mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(4-Coumaroyl)-beta-D-glucose typically involves the esterification of 4-coumaric acid with glucose. One common method includes the use of glycosyl donors and catalysts to facilitate the formation of the glycosidic linkage. For instance, glycosyl o-alkynylbenzoates can be used as donors with gold(I) complex as a catalyst . The reaction conditions often involve low temperatures and specific solvents to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-O-(4-Coumaroyl)-beta-D-glucose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the coumaroyl moiety, leading to the formation of different hydroxycinnamic acid derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety, leading to the formation of various glycosides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts to enhance the reaction rate.

Major Products: The major products formed from these reactions include various hydroxycinnamic acid derivatives and glycosides, which can have different biological activities and properties .

Applications De Recherche Scientifique

Chemical Properties and Structure

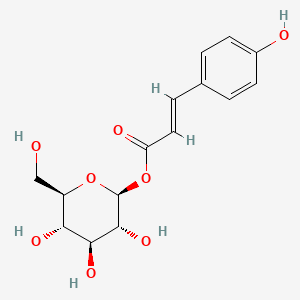

- Chemical Formula : C15H18O8

- Molecular Weight : 326.3 Daltons

- Structure : Composed of a beta-D-glucose unit with a 4-coumaroyl substituent at the first position, which contributes to its unique biological properties .

Biological Activities

This compound exhibits various biological activities primarily attributed to its phenolic structure. The following are key areas of research:

Antioxidant Properties

- Mechanism : The compound has shown significant antioxidant activity, capable of scavenging free radicals and reducing oxidative stress in cells .

- Research Findings : Studies utilizing assays like DPPH and ABTS have demonstrated its effectiveness in neutralizing reactive oxygen species (ROS) in vitro. For instance, extracts containing this compound exhibited notable protective effects against oxidative damage in human keratinocyte cells .

Anti-Diabetic Effects

- Enzyme Inhibition : Research indicates that this compound can inhibit alpha-amylase, an enzyme involved in carbohydrate digestion, thereby potentially reducing postprandial blood glucose levels.

- Case Study : A study on diabetic rats showed that treatment with this compound led to improved glycemic control and reduced complications associated with diabetes.

Anti-Inflammatory Effects

- The compound has been linked to the modulation of inflammatory pathways. It can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response . This suggests potential applications in managing inflammatory conditions.

Applications in Food Science

This compound is also being explored for its applications in food science:

- Natural Preservative : Due to its antioxidant properties, it can be utilized as a natural preservative in food products, enhancing shelf life and safety by preventing oxidative spoilage.

- Functional Foods : Incorporating this compound into functional foods may provide health benefits related to antioxidant and anti-inflammatory effects, appealing to health-conscious consumers.

Agricultural Applications

The compound's role in plant secondary metabolism makes it relevant in agricultural research:

- Plant Defense Mechanisms : Understanding the biosynthesis of this compound may lead to insights into plant defense strategies against pathogens and pests. This knowledge could facilitate the development of crops with enhanced resistance traits.

- Metabolic Pathway Studies : Investigating its metabolic pathways can help identify other beneficial metabolites that contribute to plant health and productivity.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Caffeoyl-beta-D-glucose | Contains caffeoyl instead of coumaroyl | Exhibits stronger antioxidant activity |

| Feruloyl-beta-D-glucose | Contains feruloyl substituent | Known for anti-inflammatory properties |

| Sinapoyl-beta-D-glucose | Contains sinapoyl substituent | Associated with enhanced UV protection |

| p-Coumaric Acid | Non-glycosylated form | More reactive; used in various pathways |

These comparisons highlight how this compound stands out due to its specific glycosylation pattern and unique biological activities.

Mécanisme D'action

The mechanism of action of 1-O-(4-Coumaroyl)-beta-D-glucose involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also interacts with various molecular targets and pathways involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

1-O-(4-Coumaroyl)-beta-D-glucose can be compared with other hydroxycinnamic acid esters, such as:

Chlorogenic acid: Another hydroxycinnamic acid ester with similar antioxidant properties.

Caffeoyl glucose: A compound with similar structure but different biological activities.

Feruloyl glucose: Known for its role in plant cell wall structure and defense.

The uniqueness of this compound lies in its specific combination of 4-coumaric acid and glucose, which imparts distinct biological activities and properties compared to other similar compounds.

Activité Biologique

1-O-(4-Coumaroyl)-beta-D-glucose is a phenolic compound that exhibits a range of biological activities due to its structural properties. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound (C15H18O8) is a glycosylated derivative of coumaric acid. The presence of the glucose moiety enhances its solubility and bioavailability, while the coumaroyl group contributes to its antioxidant and anti-inflammatory properties.

Biological Activities

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant capabilities of this compound. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage.

- Mechanism : The compound's phenolic structure allows it to donate electrons, neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation.

- Case Study : In vitro studies demonstrated that treatment with this compound significantly reduced malondialdehyde (MDA) levels in human cell lines exposed to oxidative stress .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

- Mechanism : It modulates signaling pathways such as NF-kB, leading to decreased expression of inflammatory mediators like TNF-α and IL-6.

- Case Study : A study involving animal models of inflammation showed that administration of this compound resulted in reduced paw edema and lower levels of inflammatory markers .

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens.

- Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis.

- Case Study : In vitro assays revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : Enhanced by the glycosylation, allowing better solubility in gastrointestinal fluids.

- Distribution : Predominantly found in liver and kidney tissues post-administration, indicating potential organ-specific effects.

- Metabolism : Undergoes phase I metabolism via oxidation and phase II conjugation processes, influencing its bioactivity and elimination .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(22-10)23-11(18)6-3-8-1-4-9(17)5-2-8/h1-6,10,12-17,19-21H,7H2/b6-3+/t10-,12-,13+,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNCQKUYZOSARM-QVLXMGEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7139-64-2 | |

| Record name | beta-D-Glucopyranose, 1-(3-(4-hydroxyphenyl)-2-propenoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.